2,4-Dimethylpyridine-3-carboxylic acid N-oxide
Overview
Description
2,4-Dimethylpyridine-3-carboxylic acid N-oxide is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used for research and development purposes and is not intended for medicinal or household use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide typically involves the oxidation of 2,4-dimethylpyridine-3-carboxylic acid. One common method is the treatment of the pyridine derivative with hydrogen peroxide in the presence of a base, which results in the formation of the N-oxide . This reaction is usually carried out under controlled temperature conditions to ensure the stability of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimized reaction conditions, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylpyridine-3-carboxylic acid N-oxide can undergo various chemical reactions, including:
Oxidation: The compound itself is an oxidized form of its parent pyridine derivative.
Reduction: It can be reduced back to 2,4-dimethylpyridine-3-carboxylic acid under appropriate conditions.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where the oxygen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and a base are commonly used for the oxidation of pyridine derivatives to form N-oxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the N-oxide back to the parent pyridine compound.
Substitution: Nucleophiles such as amines or thiols can react with the N-oxide group under mild conditions to form substituted products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the N-oxide will yield 2,4-dimethylpyridine-3-carboxylic acid, while nucleophilic substitution can yield various substituted pyridine derivatives.
Scientific Research Applications
2,4-Dimethylpyridine-3-carboxylic acid N-oxide has several applications in scientific research:
Biology: The compound can be used in biochemical studies to investigate the effects of pyridine N-oxides on biological systems.
Medicine: While not used directly as a drug, it can serve as a model compound in the development of pharmaceuticals that target similar molecular pathways.
Industry: In industrial research, it can be used to develop new materials and catalysts based on pyridine derivatives.
Mechanism of Action
The mechanism of action of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide involves its ability to act as an oxidizing agent. The N-oxide group can participate in redox reactions, where it can either donate or accept electrons. This property makes it useful in various chemical reactions, including the Cope elimination, where the N-oxide acts as a base to facilitate the elimination of a leaving group .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpyridine-3-carboxylic acid: The parent compound, which lacks the N-oxide group.
2,4-Diaminopyrimidine: Another pyridine derivative with different functional groups.
Indole derivatives: Compounds with a similar aromatic structure but different functional groups and biological activities.
Uniqueness
2,4-Dimethylpyridine-3-carboxylic acid N-oxide is unique due to its N-oxide functional group, which imparts distinct chemical reactivity compared to its parent compound and other similar pyridine derivatives. This makes it valuable in specific research applications where the N-oxide functionality is required.
Properties
IUPAC Name |
2,4-dimethyl-1-oxidopyridin-1-ium-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-4-9(12)6(2)7(5)8(10)11/h3-4H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNYTNNBUQMLBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=[N+](C=C1)[O-])C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465366 | |
Record name | N-Oxide-2,4-dimethyl-3-pyridine carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90465366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372156-99-5 | |
Record name | N-Oxide-2,4-dimethyl-3-pyridine carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90465366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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